molecular formula C21H15ClFN3O2 B10933934 N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933934
M. Wt: 395.8 g/mol
InChI Key: SIDMQLJXLLUWIX-UHFFFAOYSA-N
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Description

N~4~-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of N4-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core isoxazolo[5,4-b]pyridine structure. This is followed by the introduction of the chlorobenzyl and fluorophenyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group.

Synthetic Routes and Reaction Conditions

    Formation of Isoxazolo[5,4-b]pyridine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Chlorobenzyl Group: This is typically achieved through nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Introduction of Fluorophenyl Group: This step involves electrophilic aromatic substitution using 4-fluorophenylboronic acid.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N~4~-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorobenzyl and fluorophenyl groups can undergo further substitution reactions, introducing new functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Scientific Research Applications

N~4~-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N~4~-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~4~-(2-Chlorobenzyl)-6-(4-methylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

    N~4~-(2-Fluorobenzyl)-6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.

    N~4~-(2-Bromobenzyl)-6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.

These comparisons highlight the uniqueness of N4-(2-CHLOROBENZYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15ClFN3O2/c1-12-19-16(20(27)24-11-14-4-2-3-5-17(14)22)10-18(25-21(19)28-26-12)13-6-8-15(23)9-7-13/h2-10H,11H2,1H3,(H,24,27)

InChI Key

SIDMQLJXLLUWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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